molecular formula C14H18ClNO4 B12878073 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12878073
M. Wt: 299.75 g/mol
InChI Key: KWNLPZZTYADUDM-UHFFFAOYSA-N
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Description

1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H17NO4·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method includes the esterification of pyrrolidine-2-carboxylic acid followed by benzylation. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and benzylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine core structure and have similar chemical properties.

    Benzylamine derivatives: Compounds with benzylamine groups exhibit similar reactivity and applications.

Uniqueness: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H17NO4.ClH/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3,(H,16,17);1H

InChI Key

KWNLPZZTYADUDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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